![molecular formula C15H11NO3S B2703558 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 152524-93-1](/img/structure/B2703558.png)
3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid
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Description
“3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . The molecular formula of this compound is C15H11NO3S .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” consists of a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis
While the specific chemical reactions involving “3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” are not detailed in the retrieved papers, thieno[2,3-b]pyridines are known to be involved in various chemical reactions. For instance, they can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Physical And Chemical Properties Analysis
The average mass of “3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” is 285.318 Da, and its monoisotopic mass is 285.045959 Da . Other physical and chemical properties specific to this compound are not provided in the retrieved papers.Scientific Research Applications
Chemical Structure Analysis
The structural analysis of thieno[2,3-b]pyridine derivatives, including compounds similar to 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid, reveals that the thieno[2,3-b]pyridine residue exhibits a planarity, contributing to specific chemical and physical properties. These properties are significant for the development of materials with specific functionalities, including supramolecular assemblies facilitated by hydrogen bonding and π–π interactions, which are crucial for designing new materials and drugs (Pinheiro et al., 2012).
Coordination Polymers and Photophysical Properties
Thieno[2,3-b]pyridine derivatives have been utilized in the synthesis of lanthanide-based coordination polymers. These polymers exhibit unique crystal structures and photophysical properties, making them potential candidates for applications in materials science, particularly in luminescence and optoelectronic devices. The ability of these compounds to serve as ligands for lanthanide ions highlights their versatility in constructing materials with desirable optical properties (Sivakumar et al., 2011).
Electronic Materials
Benzo[4,5]thieno[2,3-b]pyridine derivatives have been identified as promising host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes (OLEDs). The development of these materials contributes to the advancement of electronic displays and lighting technologies, showcasing the potential of thieno[2,3-b]pyridine derivatives in electronic applications. The high triplet energy of these compounds makes them suitable for use in devices requiring high quantum efficiency (Lee & Lee, 2013).
Synthetic Chemistry and Heterocyclic Compounds
Thieno[2,3-b]pyridine derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including fused pyridine carboxylic acids and other complex structures. These synthetic routes offer a versatile toolkit for medicinal chemistry, allowing the creation of novel compounds with potential therapeutic applications. The ability to undergo combinatorial transformations expands the utility of these derivatives in drug discovery and development (Volochnyuk et al., 2010).
Antiproliferative Activity
The antiproliferative properties of thieno[2,3-b]pyridine derivatives have been explored, with specific modifications to the molecule structure showing activity against various cancer cell lines. This research avenue is crucial for the development of new anticancer agents, demonstrating the potential of thieno[2,3-b]pyridine derivatives in therapeutic applications. The structure-activity relationship studies help in understanding the molecular basis of their antiproliferative effects, paving the way for targeted cancer therapies (van Rensburg et al., 2017).
properties
IUPAC Name |
3-phenylmethoxythieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-15(18)13-12(11-7-4-8-16-14(11)20-13)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYNDOBHVHXTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC3=C2C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid |
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